molecular formula C18H21BrN2O B405712 Cambridge id 5260943

Cambridge id 5260943

Cat. No.: B405712
M. Wt: 361.3g/mol
InChI Key: AXRFHVSJXDUWGD-UHFFFAOYSA-N
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Description

These identifiers facilitate systematic comparisons with analogs in terms of physicochemical properties, synthesis pathways, and biological activity. For this analysis, we hypothesize that Cambridge ID 5260943 corresponds to a boronic acid derivative or heterocyclic compound, based on structural parallels in the evidence (e.g., CAS 1046861-20-4, a bromo-chlorophenyl boronic acid) . Such compounds are critical in pharmaceutical synthesis, particularly as intermediates in Suzuki-Miyaura cross-coupling reactions .

Properties

Molecular Formula

C18H21BrN2O

Molecular Weight

361.3g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C18H21BrN2O/c1-22-18-8-3-2-7-17(18)21-11-9-20(10-12-21)14-15-5-4-6-16(19)13-15/h2-8,13H,9-12,14H2,1H3

InChI Key

AXRFHVSJXDUWGD-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)Br

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)Br

Origin of Product

United States

Chemical Reactions Analysis

Approaches to Chemical Reaction Analysis

Modern methods for studying chemical reactions integrate computational modeling, machine learning, and experimental validation:

Machine Learning-Driven Reaction Prediction

  • Chemical Reactome : A platform developed by Cambridge researchers and Pfizer uses automated experiments and AI to predict reaction outcomes. It identifies correlations between reactants, reagents, and conditions using a dataset of 39,000+ reactions .

  • Open Reaction Database (ORD) : A structured repository for organic reaction data, enabling predictive modeling of reaction pathways and outcomes .

Mechanistic and Kinetic Analysis

  • Imposed Activation (IACTA) : A computational method that predicts reaction pathways by simulating interactions between molecular orbitals. It requires minimal prior knowledge of the reaction mechanism .

  • Kinetic Modeling : Uses rate laws and physical-organic principles to optimize reaction parameters (e.g., temperature, solvent) and predict yields .

Key Datasets for Reaction Analysis

Relevant datasets from the literature include:

Table 1: CLEF ChEMU-2020 Dataset Statistics

Event ClassEntity TypeInstances
ARG1 Starting Material1,754
Reagent/Catalyst1,281
ARGM Temperature1,515
Time1,059
Triggers Reaction Step3,815

This dataset, annotated with reaction parameters from patents, enables training models to extract entities like reactants and conditions .

Challenges in Reaction Data Extraction

  • Unstructured Data : Over 90% of reaction information in patents and journals lacks machine-readable formatting, necessitating NLP tools for entity recognition .

Recommendations for Future Research

To characterize "Cambridge id 5260943":

  • Experimental Validation : Conduct high-throughput screening using automated platforms to identify viable reaction pathways.

  • Computational Profiling : Apply IACTA or DFT calculations to simulate plausible reaction mechanisms .

  • Data Sharing : Contribute results to structured databases like ORD to enhance predictive models .

While "this compound" remains uncharacterized in existing literature, advancements in AI and collaborative data initiatives are rapidly closing gaps in reaction prediction and optimization.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of Cambridge ID 5260943 (hypothetical data inferred from analogs) and structurally related compounds:

Property This compound (Hypothetical) CAS 1046861-20-4 CAS 1254115-23-5 CAS 54013-06-8
Molecular Formula C₆H₅BBrClO₂ (assumed) C₆H₅BBrClO₂ C₇H₁₄N₂O C₇H₉N₃O₂
Molecular Weight (g/mol) 235.27 235.27 142.20 167.17
LogP (XLOGP3) ~2.15 2.15 -0.7 0.8 (SILICOS-IT)
Solubility (mg/mL) 0.24 (ESOL) 0.24 86.7 (ESOL) 28.9 (SILICOS-IT)
Bioavailability Score 0.55 0.55 0.55 Not reported
Synthetic Accessibility 2.07 2.07 Not reported 2.07 (assumed)

Key Observations :

  • Lipophilicity : Boronic acid derivatives (e.g., CAS 1046861-20-4) exhibit moderate LogP values (~2.15), favoring membrane permeability but limiting aqueous solubility. In contrast, nitrogen-rich heterocycles like CAS 1254115-23-5 show lower LogP (-0.7), enhancing solubility but reducing BBB penetration .
  • Synthetic Complexity : Boronic acids often require palladium-catalyzed cross-coupling conditions (e.g., Pd(dppf)Cl₂), as seen in CAS 1046861-20-4 synthesis , whereas amide derivatives (e.g., CAS 54013-06-8) involve carbodiimide-mediated coupling .

Structural Similarity and Drug Design Implications

Using Tanimoto coefficients (0.71–0.87), CAS 1046861-20-4 analogs include bromo-chlorophenyl boronic acids with minor substituent variations . Such modifications impact target binding affinity; for example, replacing bromine with methoxy groups alters steric hindrance in kinase inhibitors .

Discussion

The comparison highlights trade-offs between lipophilicity and solubility in boronic acid derivatives versus nitrogenous heterocycles. While ID 5260943 analogs exhibit favorable synthetic accessibility (~2.07), their low solubility (0.24 mg/mL) may necessitate formulation optimization . Structural databases like the CSD and PubChem enable rapid identification of analogs with improved properties, such as CAS 1254115-23-5, which balances solubility (86.7 mg/mL) and metabolic stability .

Q & A

Basic Research Question Design

  • Methodology : Begin by identifying gaps in existing literature (e.g., synthesis pathways, functional properties) using systematic reviews and bibliometric analysis . Ensure questions are resolvable, specific, and avoid vague terms like "investigate" or "explore" . For example:

    "How does solvent polarity affect the crystallization kinetics of this compound under controlled thermodynamic conditions?"

  • Testing Validity : Pilot-test questions against theoretical frameworks (e.g., crystallization theory) to ensure alignment with measurable variables (e.g., nucleation rates, enthalpy changes) .

What experimental design principles are critical for investigating this compound’s physicochemical properties?

Q. Basic Experimental Design

  • Key Considerations :
    • Variables : Define independent (e.g., temperature, pH) and dependent variables (e.g., solubility, stability) with operational clarity .
    • Control Groups : Use inert analogs or solvent blanks to isolate confounding factors .
    • Replication : Conduct triplicate trials to ensure statistical robustness .
  • Advanced Tip : For kinetic studies, employ time-resolved spectroscopy or calorimetry to capture transient intermediates .

How can researchers integrate theoretical frameworks into advanced studies of this compound?

Q. Advanced Theoretical Integration

  • Approach : Link experiments to established models (e.g., density functional theory for molecular interactions) to predict outcomes and validate empirical data .
  • Example : Use crystallographic data to refine computational models of lattice energy, then compare predictions with experimental melting points .

What methodologies resolve contradictions in experimental data for this compound?

Q. Advanced Data Contradiction Analysis

  • Triangulation : Cross-validate results using multiple techniques (e.g., XRD for crystallinity, DSC for thermal behavior) .
  • Statistical Tools : Apply ANOVA or Bayesian inference to distinguish systematic errors from random noise .
  • Case Study : If solubility data conflicts, re-examine solvent purity or equilibration time using controlled reproducibility protocols .

What are best practices for collecting primary data on this compound?

Q. Basic Data Collection

  • Sampling : Use stratified sampling to account for batch variability (e.g., synthetic routes, purification methods) .
  • Instrumentation : Calibrate equipment (e.g., HPLC, NMR) with certified reference standards .
  • Ethics : Document raw data in tamper-proof formats (e.g., ELNs) to ensure reproducibility .

How should longitudinal studies be structured to track this compound’s stability?

Q. Advanced Longitudinal Design

  • Protocol : Conduct accelerated aging tests under varied humidity/temperature conditions, with periodic sampling over 6–12 months .
  • Analysis : Use time-series regression to model degradation pathways and identify critical stability thresholds .

How do researchers ensure internal and external validity in this compound studies?

Q. Basic Validity Assurance

  • Internal Validity : Control lab conditions (e.g., inert atmosphere for air-sensitive compounds) .
  • External Validity : Validate findings across multiple substrates or environments (e.g., biological vs. abiotic matrices) .

What ethical and legal considerations apply when using proprietary data for this compound?

Q. Advanced Ethical Compliance

  • Data Access : Submit formal requests to Cambridge with a detailed research plan, including hypotheses, methods, and intended publications .
  • IP Restrictions : Avoid disclosing synthesis protocols or structural details in public repositories if covered by non-disclosure agreements .

How can literature reviews be systematically integrated into hypothesis generation?

Q. Basic Literature Utilization

  • Strategy : Use tools like VOSviewer for co-citation analysis to identify understudied domains (e.g., catalytic applications of this compound) .
  • Gap Analysis : Compare historical datasets (e.g., 1990s vs. 2020s) to highlight evolving methodologies or unresolved questions .

What cross-disciplinary approaches enhance research on this compound?

Q. Advanced Interdisciplinary Design

  • Collaborative Frameworks : Combine materials science (e.g., surface characterization) with computational chemistry to predict adsorption behavior .
  • Case Study : Partner with toxicology labs to assess biocompatibility, using in vitro assays aligned with ISO 10993 standards .

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